Deschloro Florfenicol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

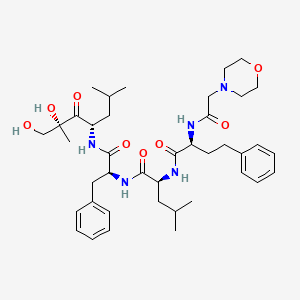

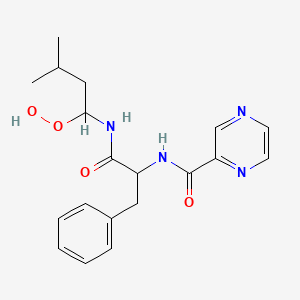

Deschloro Florfenicol is a derivative of Florfenicol . Florfenicol is a fluorinated synthetic analog of thiamphenicol . It is an antibiotic with a wide range of antibacterial activity .

Synthesis Analysis

The degradation mechanism of Florfenicol has been studied using high-resolution mass spectrometry techniques and density functional theory calculations . It was found that Florfenicol undergoes sequential dechlorination to form Deschloro and Dideschloro Florfenicol in 24 hours during the degradation by S-nZVI .Molecular Structure Analysis

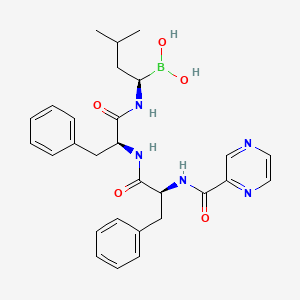

The molecular formula of Deschloro Florfenicol is C12H15ClFNO4S . It has a molecular weight of 323.77 . The structure contains a total of 35 bonds, including 20 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 sulfone .Chemical Reactions Analysis

The defluorination of Florfenicol involves an initial rapid stage within 24 hours followed by a much slower stage . The second defluorination stage is independent of the presence of S-nZVI, but due to the hydrolysis reaction at the alkyl fluoride group . This reaction is hindered by the steric effect of Cl and therefore much slower for Florfenicol and Deschloro Florfenicol than for Dideschloro Florfenicol .Physical And Chemical Properties Analysis

Deschloro Florfenicol is a neat product . It has a molecular weight of 323.77 . It is soluble in DMSO .Applications De Recherche Scientifique

Bacterial Resistance Mechanisms : Florfenicol is a potent inhibitor of bacterial protein biosynthesis. It is used in veterinary medicine and has led to bacterial resistance in various pathogens. This resistance is mediated by chloramphenicol acetyltransferases, specific exporters, and multidrug transporters (Schwarz et al., 2004).

Pharmacokinetics in Veterinary Use : Florfenicol's pharmacokinetics have been studied in various animals, such as calves and fish, revealing its efficacy in treating bacterial infections. It penetrates well into cerebrospinal fluid, making it effective in treating meningitis in calves (de Craene et al., 1997); (Lewbart et al., 2005).

Photodegradation and Environmental Impact : Studies on the photodegradation of florfenicol and its derivatives like deschloro florfenicol indicate their degradation behavior under different light sources and in various water bodies. This research is crucial for understanding their persistence in environmental water sources (Ge et al., 2009).

Resistance in E. coli : Research on E. coli associated with bovine diarrhea has shown resistance to florfenicol. The resistance is mediated by the flo gene, which is closely related to the CmlA protein identified in Pseudomonas aeruginosa, indicating the spread of resistance mechanisms across different bacterial species (White et al., 2000).

Impact on Non-Target Aquatic Organisms : Studies on the effects of florfenicol on non-target organisms like algae have shown that it can inhibit photosynthesis and affect the antioxidant system, indicating potential ecological impacts (Wang et al., 2017); (Zhang et al., 2020).

Detection and Analysis : Methods have been developed for the detection and analysis of florfenicol residues in various environments and organisms, such as aquatic species and soils, which are crucial for monitoring its environmental impact and ensuring safety standards (van de Riet et al., 2003); (Zhao et al., 2016).

Mécanisme D'action

Safety and Hazards

Deschloro Florfenicol should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFNO4S/c1-20(18,19)9-4-2-8(3-5-9)12(17)10(7-14)15-11(16)6-13/h2-5,10,12,17H,6-7H2,1H3,(H,15,16)/t10-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCDULJZLGMYDR-ZYHUDNBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

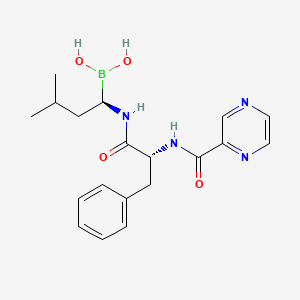

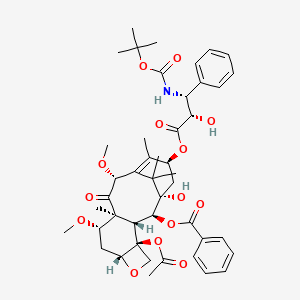

![[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid](/img/structure/B601040.png)

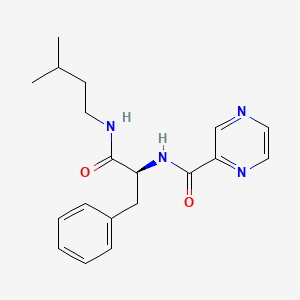

![(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B601052.png)